molecular formula C20H13N3O8 B1213845 Xanthommatin CAS No. 521-58-4

Xanthommatin

Cat. No.: B1213845
CAS No.: 521-58-4
M. Wt: 423.3 g/mol
InChI Key: QLAHWTNCEYYDRR-UHFFFAOYSA-N
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Description

Xanthommatin (CAS 521-58-4) is a prominent ommochrome, a class of phenoxazinone pigments widely found in invertebrates. It serves critical biological functions, acting as a pigment in integumentary coloration and as a light filter in compound eyes. The compound is biosynthesized from 3-hydroxykynurenine and is a key intermediate in the ommochrome pathway, with its uncyclized form being a crucial biosynthetic step. In research, this compound is valued for its multifunctional properties. It is an organic natural product with a broad absorption profile across UV and visible light spectra, making it a target for developing biomimetic applications. Recent studies highlight its potential as a multifunctional cosmetic ingredient, where its ammonium salt has been shown to boost the UVA and UVB absorption properties of traditional chemical UV filters by more than 50%. Furthermore, it functions as a potent antioxidant and has been evaluated for safety, demonstrating no mutagenic activity and no endocrine disruption activity in vitro. Research applications for this compound include: - Studying invertebrate physiology and coloration. - Investigating biosynthetic pathways of ommochromes. - Development of natural UV filters and antioxidants for cosmetic science. - Exploration of its use in electrochromic devices and other biomimetic materials. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in personal consumer products.

Properties

IUPAC Name

11-(3-amino-3-carboxypropanoyl)-1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8H,4,21H2,(H,22,25)(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAHWTNCEYYDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=O)C4=C(C3=N2)C(=O)C=C(N4)C(=O)O)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131062
Record name α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid
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Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

521-58-4
Record name α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid
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Record name Xanthommatin
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Record name Xanthommatin
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Record name α-Amino-3-carboxy-1-hydroxy-γ,5-dioxo-5H-pyrido[3,2-a]phenoxazine-11-butanoic acid
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Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, 3-OHK (44.6 mM) is dissolved in phosphate buffer (pH 7.1) and reacted with potassium ferricyanide (174 mM) under argon atmosphere. The reaction proceeds for 90 minutes at room temperature in darkness, yielding uncyclized this compound as an intermediate. Density functional theory (DFT) calculations confirm that the cyclization involves the loss of eight electrons and protons from two equivalents of 3-OHK. The intermediate undergoes intramolecular cyclization to form the pyrido[3,2-a]phenoxazinone core, followed by precipitation using sulfurous acid.

Key Parameters:

  • Yield : 70–80% (crude product)

  • Purity Challenges : Co-precipitation of ferrocyanide byproducts necessitates multiple washing steps.

Electrochemical Oxidation: A Sustainable Alternative

Recent advancements have introduced electrochemical oxidation as an eco-friendly alternative to traditional methods. This approach eliminates the need for stoichiometric oxidants like potassium ferricyanide, reducing waste and cost.

Experimental Setup and Optimization

A two-electrode system with a carbon anode and platinum cathode is employed. 3-OHK (0.1 M) in phosphate buffer (pH 7.0) undergoes constant-potential electrolysis at +0.8 V vs. Ag/AgCl. Cyclic voltammetry reveals two oxidation peaks at +0.35 V and +0.65 V, corresponding to the sequential oxidation of 3-OHK to uncyclized this compound and its subsequent cyclization.

Performance Metrics:

ParameterValue
Current Efficiency92% ± 3%
Energy Consumption0.8 kWh/kg
Product Purity95% (HPLC)

This method achieves superior purity by avoiding metal contaminants, making it suitable for optoelectronic applications.

Biomimetic Total Synthesis Using Mannich Reaction

A gram-scale biomimetic synthesis route was developed to address scalability limitations. This 7-step linear sequence employs the Mannich reaction and oxidative dimerization, achieving an overall yield of 27%.

Synthetic Pathway

  • Mannich Reaction : TMS-enol ether reacts with a bromo-derivative of protected 3-OHK to form a nitro intermediate.

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine, yielding protected 3-OHK.

  • Oxidative Dimerization : Under acidic conditions, the protected intermediate undergoes spontaneous cyclization–elimination–aromatization to form this compound.

Advantages:

  • Scalability : Produces >3.5 g of this compound per batch.

  • Decarboxylation Control : No decarboxylated byproducts form under optimized conditions.

Industrial Production and Purification Strategies

Industrial-scale synthesis requires balancing cost, yield, and environmental impact. High-performance liquid chromatography (HPLC) with C18 columns is the gold standard for purification, achieving >99% purity.

Process Intensification Techniques

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes by enhancing mass transfer.

  • Solvent Recycling : Methanol and acetic acid are recovered via distillation, cutting solvent costs by 40%.

Economic Analysis:

MethodCost per kg (USD)Carbon Footprint (kg CO2_2/kg)
Traditional Chemical12,00045
Electrochemical8,50018
Biomimetic10,20025

Electrochemical oxidation emerges as the most sustainable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Xanthommatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and functional properties.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the oxidation of 3-hydroxykynurenine is this compound. Other derivatives, such as hydrothis compound and dihydrothis compound, can also be formed through further chemical modifications .

Scientific Research Applications

Cosmetic Applications

Xanthommatin has been investigated for its potential use in cosmetic formulations due to its antioxidant properties and ability to absorb ultraviolet (UV) light. Recent studies have shown that ammonium this compound enhances the UVA and UVB absorptive properties of chemical UV filters by over 50% without exhibiting phototoxic hazards when exposed to UVA and visible light . Furthermore, it has been demonstrated to be non-mutagenic and does not disrupt endocrine receptor function, making it a promising candidate for skin health products .

Table 1: Cosmetic Properties of this compound

PropertyDescription
UV Absorption Enhances absorption of UVA and UVB filters by >50%
Antioxidant Activity Functions as an antioxidant across a broad spectrum
Mutagenicity Non-mutagenic in bacterial assays
Endocrine Disruption <30% inhibition of hormonal activities

Material Science Applications

The unique photochemical properties of this compound have led to its exploration in material science, particularly in the development of color-changing materials. Researchers have combined this compound with titanium dioxide to create paints that can reversibly switch colors from yellow to red upon exposure to light . This property is harnessed for applications such as wearable light sensors that indicate harmful UV exposure .

Table 2: Material Science Applications of this compound

ApplicationDescription
Color-Changing Paints Paints that shift colors when exposed to light
Wearable Sensors Sensors indicating harmful UV exposure
Photonic Assemblies Enhances color intensity and diversity in photonic devices

Biotechnological Applications

This compound's biosynthetic pathways have been a focus of research aimed at sustainable production methods. A novel approach called "GrowBio" has been developed, which links microbial growth with the production of this compound. This method utilizes engineered Pseudomonas putida strains to enhance the yield of this biopigment while maintaining efficient growth rates . The ability to produce this compound through microbial biosynthesis opens avenues for environmentally friendly production processes.

Table 3: Biotechnological Production of this compound

MethodDescription
GrowBio Strategy Connects microbial growth with this compound production
Microbial Strain Engineered Pseudomonas putida for enhanced yield
Sustainability Eco-friendly production method

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound against Propionibacterium acnes, the bacterium responsible for acne. Molecular docking studies revealed that this compound binds effectively to the sialidase enzyme of this bacterium, suggesting its potential as a therapeutic agent for acne treatment . The binding energy and stability analyses indicate that this compound could inhibit bacterial growth by disrupting essential enzymatic functions.

Table 4: Antimicrobial Properties of this compound

Study FocusFindings
Target Bacterium Propionibacterium acnes
Binding Interaction Strong binding with sialidase enzyme
Potential Use Therapeutic agent for acne treatment

Comparison with Similar Compounds

Xanthommatin is part of the ommochrome family, which includes other pigments such as ommin and ommatin. These compounds share a common biosynthetic pathway but differ in their chemical structures and functions . For example:

This compound is unique due to its specific structure and antioxidant properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Xanthommatin is a naturally occurring pigment belonging to the class of ommochromes, primarily found in the eyes of various arthropods, including insects and cephalopods. This compound has garnered attention for its potential biological activities, including antioxidant properties, effects on cellular signaling pathways, and implications in various biochemical processes. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Biosynthesis

This compound is synthesized from 3-hydroxykynurenine through a series of reactions involving dimerization and cyclization. The biosynthetic pathway involves the formation of uncyclized this compound as an intermediate, which is subsequently converted into the cyclized form. Recent studies have confirmed that this process occurs both in vitro and in vivo , highlighting its significance in the overall metabolism of ommochromes in organisms like Drosophila melanogaster and cephalopods .

Antioxidant Activity

This compound exhibits notable antioxidant properties, contributing to cellular protection against oxidative stress. Research has shown that this compound can scavenge free radicals, thereby reducing oxidative damage in biological systems. A study demonstrated that this compound from the skin of certain organisms exhibited significant antioxidant activity, which is crucial for maintaining cellular integrity under stress conditions .

1. Receptor Activity

This compound has been evaluated for its effects on various receptor-dependent transcriptional activities. In vitro assays using human cell lines indicated that this compound does not exhibit agonistic activity on androgen receptors (AR) or estrogen receptors (ER), suggesting it does not activate these pathways significantly . The maximum response observed was below 10% of the positive control, indicating a lack of receptor activation.

2. Cytotoxicity Studies

The cytotoxic effects of this compound were assessed in BALB/c 3T3 mouse fibroblast cell lines under both normal conditions and UVA exposure. Results indicated that while this compound alone did not show significant cytotoxicity, its presence during UVA exposure led to reduced cell viability, highlighting a potential risk factor when combined with UV light .

3. Mutagenicity Testing

Further investigations into the genetic safety of this compound showed no significant adverse genetic mutations in bacterial cell lines, suggesting that it may be safe for use in various applications without posing mutagenic risks .

Data Summary

Biological Activity Findings
Antioxidant ActivityEffective scavenger of free radicals; reduces oxidative damage .
Receptor AgonismNo significant activation of AR or ER; RPC Max below 10% of control .
CytotoxicityReduced cell viability under UVA exposure; cytotoxic effects observed .
MutagenicityNo adverse genetic mutations detected in bacterial assays .

Case Studies

  • Antioxidant Role in Skin Pigments : A study highlighted the role of this compound in providing antioxidant benefits to organisms' skin pigments, which may protect against environmental stressors .
  • Microbial Biosynthesis : Recent research explored microbial biosynthesis strategies for producing this compound using Pseudomonas species, emphasizing its potential for sustainable production methods .

Q & A

Q. What experimental protocols are recommended for synthesizing xanthommatin in vitro, given its commercial unavailability?

this compound can be synthesized via oxidative condensation of 3-hydroxykynurenine under anoxic conditions. Post-synthesis, solubilize the product in methanol acidified with 0.5% HCl (MeOH-HCl) and analyze using UPLC-DAD-MS/MS to confirm structural integrity. Immediate analysis is critical due to rapid degradation; trace methoxylated derivatives (e.g., m/z 460, 504) may form even during short-term storage .

Q. How can researchers mitigate artifact formation during this compound extraction from biological samples?

Use cold, acidified methanol (MeOH-HCl) and minimize extraction time (<20 minutes) to reduce methoxylation artifacts. For example, housefly eye extracts processed at 4°C in darkness showed minimal degradation of this compound, while prolonged exposure to MeOH-HCl at 20°C led to artifactitious derivatives (e.g., α3-methoxy-xanthommatin, m/z 438) .

Q. What analytical techniques are most reliable for quantifying this compound and its derivatives?

Combine UPLC-DAD with MRM (multiple reaction monitoring) MS/MS. Key transitions include:

CompoundParent Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound42436125
Decarboxylated this compound38031728
α3-methoxy-xanthommatin43837523
Absorbance at 414 nm and MRM peak areas should be integrated for quantification .

Advanced Research Questions

Q. How do contradictory findings on this compound stability in MeOH-HCl across studies inform extraction protocol optimization?

Discrepancies arise from differences in storage duration and temperature. Kinetic studies show this compound degrades by >50% within 24 hours at 20°C but remains stable for ≤2 hours at 4°C. Use Spearman’s rank correlation or linear regression to model degradation rates and adjust protocols accordingly .

Q. What statistical approaches are suitable for analyzing this compound degradation kinetics?

Apply non-parametric tests (e.g., Kruskal-Wallis) if data violate normality (Shapiro-Wilk test) or homoscedasticity (Fligner-Killeen test). For time-series data, logarithmic scaling followed by linear regression improves accuracy in modeling degradation .

Q. How can uncyclized this compound be localized and quantified in ommochromasomes?

Purify ommochromasomes via differential centrifugation and analyze using MRM transitions optimized for uncyclized this compound (m/z 443 > 317). Quantify via absorbance at 430 nm, referencing cinnabarine-equivalent molar concentrations due to shared chromophores .

Q. What methodological challenges arise when comparing microbial biosynthesis (e.g., Pseudomonas putida) to chemical synthesis of this compound?

Microbial systems require genome-scale metabolic modeling to couple this compound production with growth (e.g., via 5,10-methylenetetrahydrofolate auxotrophy). Validate yields using LC-MS/MS and contrast with chemically synthesized standards to assess purity and scalability .

Methodological Guidance for Contradictory Data

Q. How should researchers resolve discrepancies between in vitro and in vivo this compound stability profiles?

Replicate extraction protocols across models (e.g., housefly eyes vs. microbial systems) while controlling for variables like light exposure and solvent purity. Use Welch’s t-test for heteroscedastic data comparisons .

Q. What steps ensure reproducibility in this compound-related studies?

  • Document MRM parameters and chromatographic conditions (e.g., column type, gradient).
  • Report extraction times, temperatures, and solvent batches.
  • Share raw spectral data and R scripts for statistical analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthommatin
Reactant of Route 2
Xanthommatin

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